1-(3-C-Ethynylribopentofuranosyl)uracil is a synthetic nucleoside derivative of uracil, a pyrimidine base that plays a crucial role in the structure of RNA. This compound features an ethynyl group at the 3-position of the ribofuranosyl moiety, which can enhance its biological activity and stability compared to natural nucleosides. The incorporation of the ethynyl group is significant in medicinal chemistry as it may influence the compound's interaction with biological targets.
The synthesis and exploration of 1-(3-C-Ethynylribopentofuranosyl)uracil have been documented in various studies focusing on uracil derivatives and their biological evaluations. These compounds are often synthesized to investigate their potential as antiviral agents, particularly against viruses such as herpes simplex virus type 1 (HSV-1) and others.
1-(3-C-Ethynylribopentofuranosyl)uracil belongs to the class of nucleosides, specifically modified uracils. Nucleosides are compounds formed by a nitrogenous base linked to a sugar molecule, and they are fundamental building blocks for nucleic acids.
The synthesis of 1-(3-C-Ethynylribopentofuranosyl)uracil typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen, but common methods include using palladium-catalyzed coupling reactions for the ethynylation step .
The molecular structure of 1-(3-C-Ethynylribopentofuranosyl)uracil can be represented as follows:
The structure consists of:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds. For example, characteristic peaks in NMR spectra can indicate the presence of specific functional groups and confirm structural integrity .
1-(3-C-Ethynylribopentofuranosyl)uracil can undergo various chemical reactions typical for nucleosides, including:
Technical details regarding these reactions often involve conditions such as temperature, pH, and solvent systems that optimize yield and selectivity .
The mechanism of action for 1-(3-C-Ethynylribopentofuranosyl)uracil primarily involves its interaction with viral polymerases or other nucleic acid synthesis machinery within cells. The ethynyl modification may enhance binding affinity or alter metabolic pathways compared to unmodified uracil derivatives.
Data from biological assays indicate that this compound can inhibit viral replication by mimicking natural substrates in nucleic acid synthesis, thereby disrupting normal viral processes .
Relevant data from studies indicate that modifications at specific positions on the uracil ring can significantly influence solubility and stability profiles .
1-(3-C-Ethynylribopentofuranosyl)uracil has potential applications in various scientific fields:
Research continues to explore its full potential in medicinal chemistry and virology, focusing on enhancing its therapeutic properties while minimizing side effects .
The development of 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracil (EUrd) emerged from systematic explorations of C3′-modified nucleosides in the mid-1990s. Researchers synthesized EUrd and its cytidine counterpart (ECyd) through Lewis acid-mediated glycosylation of 1-O-acetyl-2,3,5-tri-O-benzoyl-3-C-ethynyl-α,β-D-ribofuranose with trimethylsilylated uracil, followed by deprotection [2] [5]. Initial biological evaluations revealed exceptional broad-spectrum antitumor activity against 36 human tumor cell lines in vitro, with EUrd exhibiting IC₅₀ values in the nanomolar to micromolar range (0.029 µM against KB nasopharyngeal carcinoma cells) [2] [5]. In vivo studies demonstrated potent tumor growth inhibition (73-92% across 8/11 human tumor xenografts) at low intravenous doses (2.0 mg/kg for 10 days), surpassing 5-fluorouracil efficacy [5]. This positioned EUrd as a novel scaffold distinct from earlier nucleoside analogs, primarily due to its unique RNA-directed mechanism rather than DNA-targeted action.
Table 1: Comparative Antitumor Activity of Early Ethynyl Nucleosides [2] [4] [5]
Compound | Tumor Cell Line | IC₅₀ (µM) | In Vivo Efficacy (Tumor Inhibition %) |
---|---|---|---|
EUrd | L1210 Mouse Leukemia | 0.13 | 73-92% (8/11 models) |
EUrd | KB Nasopharyngeal | 0.029 | Not reported |
ECyd | L1210 Mouse Leukemia | 0.016 | 73-92% (9/11 models) |
5-Fluorouracil | Various | >1.0 | <50% (1/11 models) |
EUrd belongs to the 3'-C-ethynylribofuranose nucleoside class, characterized by an ethynyl group (-C≡CH) replacing the hydroxyl at the sugar's C3′ position. Its systematic IUPAC name is 1-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione, reflecting:
The C3′-ethynyl group induces profound electronic and steric effects:
Table 2: Nomenclature of Key 3′-C-Ethynylribofuranose Derivatives [1] [2] [3]
Systematic Name | Common Abbreviation | Nucleobase |
---|---|---|
1-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | EUrd | Uracil |
4-Amino-1-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one | ECyd | Cytosine |
6-Amino-9-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2(3H)-one | EAdo | Adenine |
Antitumor Mechanisms
EUrd exerts cytotoxicity primarily through RNA synthesis inhibition. Intracellular phosphorylation converts EUrd to EUTP, which competitively inhibits RNA polymerases. Kinetic analysis using isolated nuclei revealed EUTP's exceptionally high affinity for RNA polymerase (Kᵢ = 84 nM) compared to natural UTP (Kₘ = 13 µM) [4]. This 155-fold selectivity ratio enables potent incorporation into RNA chains, causing premature termination and nucleolar shrinkage—a morphological hallmark not observed with DNA-directed agents like cytarabine [4]. Broad-spectrum activity spans solid tumors (stomach, colon, pancreas, renal, breast cancers) and hematological malignancies [2] [5].
Recent synthetic efforts explored hybrid scaffolds combining 3′-ethynylribose with modified bases. Analog 32 (7-chloro-7-deazapurine derivative) reduced metastatic burden in MDA-MB-231-LM2 breast cancer xenografts by 60% and inhibited lung colonization, demonstrating enhanced antimetastatic potential [3].
Antiviral Potential
While EUrd itself lacks broad antiviral activity, its structural analogs show promise. The 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside (a related ethynyl-modified scaffold) exhibited activity against HCV, dengue, Ebola, and SARS-CoV in subgenomic replicon assays (EC₅₀ = 0.78 µM for Ebola in HMVEC cells) [1]. Computational docking revealed the 1′-cyano group occupies a viral-polymerase-specific pocket absent in human polymerases, enabling selective RNA chain termination [1]. Though EUrd is not clinically used for viral infections, its scaffold informs ProTide prodrug strategies (e.g., McGuigan ProTide) to bypass phosphorylation bottlenecks in nucleotide delivery [1] [3].
Table 3: Antiproliferative Profile of EUrd and Analogs in Cancer Models [2] [3] [5]
Compound | Cell Line/Model | Activity Metric | Value | Mechanistic Insight |
---|---|---|---|---|
EUrd | Human tumor xenografts (11 types) | Tumor growth inhibition | 73-92% (8/11) | RNA-directed cytotoxicity |
ECyd | Human tumor xenografts (11 types) | Tumor growth inhibition | 73-92% (9/11) | RNA polymerase inhibition |
Analog 32 (7-deazapurine) | MDA-MB-231-LM2 metastasis | Lung colonization reduction | 60% | Antimetastatic activity |
1′-Cyano analog | Ebola (HMVEC cells) | EC₅₀ | 0.78 µM | Viral polymerase inhibition |
The 3′-ethynyl scaffold remains a versatile platform for multifunctional antitumor agents, with ongoing research focusing on:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0